5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(5-bromo-4-hexyl-1,3-thiazol-2-yl)-4-hexyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Br2N2S2/c1-3-5-7-9-11-13-15(19)23-17(21-13)18-22-14(16(20)24-18)12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEAYYKPBOHFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598827 | |
| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180729-93-5 | |
| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiazole and Precursors
Synthesis of 4,4'-Dihexyl-2,2'-bithiazole (B3048750) Precursor
The foundational step in producing the target monomer is the synthesis of the unbrominated bithiazole core functionalized with hexyl chains. This precursor dictates the solubility and processing characteristics of the final polymers.
A common and effective method for the synthesis of 4,4'-disubstituted-2,2'-bithiazoles is based on the principles of the Hantzsch thiazole (B1198619) synthesis. This approach typically involves the reaction of a thioamide with an α-haloketone. For 4,4'-dihexyl-2,2'-bithiazole, the synthesis can be adapted from established procedures for similar 4,4'-dialkyl-2,2'-bithiazoles.
The synthesis generally proceeds by reacting dithiooxamide (B146897) (also known as rubeanic acid) with two equivalents of a 1-bromo-2-octanone. The hexyl groups at the 4 and 4' positions of the bithiazole ring originate from this α-bromoketone starting material.
Key Reaction Steps:
Preparation of 1-bromo-2-octanone: This starting material is typically synthesized by the bromination of 2-octanone.
Cyclization Reaction: Dithiooxamide is reacted with 1-bromo-2-octanone in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction is often heated to reflux for several hours to drive the condensation and ring-closure to completion, forming the 2,2'-bithiazole (B7772081) ring system.
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Dithiooxamide, 1-Bromo-2-octanone | Core components for thiazole ring formation |
| Stoichiometry | 1 equivalent Dithiooxamide : ~2.2 equivalents 1-Bromo-2-octanone | Ensures complete reaction of the thioamide |
| Solvent | Ethanol or Methanol | Provides a medium for the reaction |
| Temperature | Reflux | To overcome the activation energy and accelerate the reaction rate |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion |
Bromination Strategies for 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole
Once the 4,4'-dihexyl-2,2'-bithiazole precursor is synthesized and purified, the next critical step is the introduction of bromine atoms at the 5 and 5' positions. This step is crucial as these bromine atoms serve as the reactive sites for subsequent polymerization reactions, such as Stille or Suzuki cross-coupling.
The bromination must be highly regioselective, meaning the bromine atoms must be directed specifically to the 5 and 5' positions of the bithiazole rings. The thiazole ring is an electron-rich heterocyclic system, and the 5-position is particularly susceptible to electrophilic substitution. This inherent reactivity allows for direct bromination without the need for complex directing groups. The symmetry of the 4,4'-dihexyl-2,2'-bithiazole molecule simplifies the process, as both 5-positions are electronically and sterically equivalent.
The most widely used and effective reagent for this transformation is N-Bromosuccinimide (NBS). utm.my NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine (Br₂). The reaction is typically carried out in a polar aprotic solvent, which helps to dissolve the reactants and facilitate the reaction.
Common Dibromination Protocol: The 4,4'-dihexyl-2,2'-bithiazole precursor is dissolved in a solvent such as dimethylformamide (DMF) or chloroform. utm.myresearchgate.net A slight excess of NBS (typically 2.0 to 2.2 equivalents) is then added portion-wise to the solution. The reaction can often proceed at room temperature or with gentle heating (e.g., 60°C) to ensure the reaction goes to completion in a reasonable timeframe. rsc.org The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC). mdpi.com
| Parameter | Condition | Rationale |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a reliable source of electrophilic bromine with good handling properties. organic-chemistry.org |
| Stoichiometry | ~2.2 equivalents of NBS | Ensures dibromination at both available 5-positions. |
| Solvent | Dimethylformamide (DMF) or Chloroform | Aprotic polar solvent that effectively dissolves the substrate and reagent. utm.my |
| Temperature | Room Temperature to 60°C | Mild conditions that promote regioselective bromination without significant side products. rsc.org |
| Reaction Time | 12-48 hours | Sufficient time for the reaction to reach completion, monitored by TLC. rsc.orgmdpi.com |
Purification and Characterization of Monomer Purity for Advanced Applications
For applications in organic electronics, the purity of the monomer is of utmost importance. Even small amounts of impurities can act as charge traps or quenching sites, severely degrading the performance of devices like OFETs. rsc.org Therefore, a multi-step purification process is essential.
Following the bromination reaction, the crude product is typically isolated by precipitation in water or methanol and then subjected to rigorous purification. Common techniques include:
Column Chromatography: The crude solid is passed through a silica (B1680970) gel column. A gradient of non-polar to slightly polar eluents, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the desired dibrominated product from any unreacted starting material, mono-brominated species, and other byproducts. rsc.org
Recrystallization: The product obtained from chromatography is often recrystallized from a suitable solvent system (e.g., ethanol or a hexane/dichloromethane (B109758) mixture). This process is highly effective at removing trace impurities, leading to the formation of a highly crystalline solid. For analogous compounds like 4,4'-dinonyl-2,2'-bithiazole (B183276), purification yields highly pure, needle-shaped crystals. rsc.org
Soxhlet Extraction: This technique can be employed to wash the final product with various solvents to remove any remaining soluble impurities. rsc.org
The purity of the final this compound monomer is confirmed through a combination of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure and ensure the absence of signals corresponding to impurities.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity, with highly pure samples showing a single, sharp peak. mdpi.com Purity levels of >98% are often targeted for electronic applications. labproinc.com
Elemental Analysis: Confirms the elemental composition (C, H, N, S, Br) of the final product, providing a definitive check on its purity and identity.
Through the careful execution of these synthetic and purification steps, high-purity this compound can be reliably produced, enabling the development of next-generation organic electronic materials.
Advanced Polymerization Strategies Utilizing 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiazole
Cross-Coupling Polymerizations
Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing conjugated polymers using 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole. These methods offer a versatile and efficient means of forming carbon-carbon bonds, enabling the creation of well-defined polymer structures.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a widely employed method for the synthesis of conjugated polymers due to its tolerance of a broad range of functional groups and the use of generally non-toxic organoboron reagents. mdpi.com For the polymerization of this compound, this monomer would be reacted with a comonomer bearing two boronic acid or boronic ester groups (e.g., a bis(pinacolato)diboron (B136004) derivative).
A typical protocol involves dissolving the dibromo-bithiazole monomer and an equimolar amount of the diboron-functionalized comonomer in a degassed solvent system. mdpi.commdpi.com A palladium catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added along with an aqueous inorganic base. The choice of base and solvent is critical for an efficient reaction. The reaction mixture is then heated under an inert atmosphere for a period typically ranging from 24 to 48 hours to achieve high molecular weight polymers. 20.210.105researchgate.net
| Parameter | Typical Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Aqueous K₂CO₃ or K₃PO₄ |
| Solvent System | Toluene (B28343), THF, or 1,4-Dioxane with water |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
This table represents a generalized Suzuki-Miyaura polymerization protocol applicable for this compound.
Stille Coupling Reactions
Stille coupling is another powerful palladium-catalyzed reaction for constructing conjugated polymers, involving the reaction of an organohalide with an organostannane (organotin) reagent. nih.gov This method is particularly valued for its mild reaction conditions and high yields. In this context, this compound is reacted with a distannylated comonomer, such as a bis(tributylstannyl) derivative of an aromatic compound.
The protocol typically involves mixing the dibromo-bithiazole monomer and the distannylated comonomer in an anhydrous, degassed solvent like toluene or THF. mdpi.com A palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], is added to the mixture. mdpi.com The reaction is heated under an inert atmosphere, often at the reflux temperature of the solvent, until the desired polymer molecular weight is achieved. mdpi.com The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).
| Parameter | Typical Condition |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Reagents | Dibromo-monomer and Distannyl-comonomer |
| Solvent | Anhydrous Toluene or THF |
| Temperature | 80-110 °C (Reflux) |
| Atmosphere | Inert (Argon or Nitrogen) |
This table outlines a general Stille coupling protocol for the polymerization of this compound, based on conditions used for a similar 5,5'-dibromo-2,2'-bithiazole (B8738678) derivative. mdpi.com
Copolymerization with Diverse π-Conjugated Monomers
The true utility of this compound is realized in its copolymerization with other π-conjugated monomers. As an electron-deficient "acceptor" unit, it is commonly paired with electron-rich "donor" units to create donor-acceptor (D-A) copolymers. This molecular design strategy lowers the polymer's bandgap by enabling intramolecular charge transfer (ICT) from the donor to the acceptor unit upon photoexcitation.
Integration with Electron-Rich (Donor) Units
Copolymerization with electron-donating monomers is a key strategy to develop materials for organic photovoltaics and light-emitting diodes. mdpi.commdpi.com The electron-deficient nature of the bithiazole unit is complemented by electron-rich partners, leading to polymers with broad absorption spectra extending into the visible and near-infrared regions. Common electron-rich units for this purpose include carbazole (B46965), fluorene (B118485), and various thiophene (B33073) derivatives. researchgate.netresearchgate.net For example, a D-A copolymer could be synthesized via Stille coupling between this compound and a distannylated carbazole or fluorene monomer. mdpi.comresearchgate.net The resulting polymers typically exhibit strong ICT absorption bands and have tunable energy levels (HOMO/LUMO) depending on the specific donor unit selected.
| Donor Monomer Unit | Chemical Family | Rationale for Use |
|---|---|---|
| Carbazole | Nitrogen-containing heterocycle | Excellent hole-transporting properties and strong electron-donating ability. researchgate.netrsc.org |
| Fluorene | Polycyclic aromatic hydrocarbon | High photoluminescence quantum yield, good thermal stability, and blue emission characteristics. mdpi.com20.210.105 |
| Benzodithiophene (BDT) | Fused thiophene system | Planar structure promotes π-stacking; strong donor that leads to narrow bandgap polymers. researchgate.net |
This table lists potential electron-rich (donor) comonomers for copolymerization with this compound.
Incorporation with Other Electron-Deficient (Acceptor) Units
Potential acceptor comonomers include units like benzothiadiazole (BT) and diketopyrrolopyrrole (DPP). figshare.comresearchgate.net For instance, a Suzuki polymerization could be performed between a diboronic ester of this compound and a dibrominated benzothiadiazole derivative. nih.gov The resulting acceptor-acceptor (A-A') copolymers would be expected to have deep LUMO levels, facilitating efficient electron injection and transport.
| Acceptor Monomer Unit | Chemical Family | Rationale for Use |
|---|---|---|
| Benzothiadiazole (BT) | Fused heterocyclic system | Strong electron-withdrawing unit, commonly used to lower LUMO levels in conjugated polymers. researchgate.netnih.gov |
| Diketopyrrolopyrrole (DPP) | Fused lactam system | Highly planar and crystalline, strong acceptor that promotes high charge carrier mobility. figshare.comresearchgate.net |
| Thiophene-S,S-dioxide | Oxidized thiophene | The sulfone group is strongly electron-withdrawing, significantly lowering the energy levels of the polymer. 20.210.105 |
This table lists potential electron-deficient (acceptor) comonomers for copolymerization with this compound.
Computational and Theoretical Studies on 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiazole Based Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of organic molecules. For 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole and its derivatives, DFT calculations provide valuable insights into their electronic structure, which is fundamental to understanding their potential applications in electronic devices.
Prediction of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. youtube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a key parameter that influences the molecule's conductivity and color.
In a study on a related bithiazole derivative, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, cyclic voltammetry measurements revealed an electrochemical HOMO value of -5.84 eV and a LUMO value of -3.68 eV. mdpi.com This resulted in an electrochemical band gap (Egechem) of 2.16 eV. mdpi.com Theoretical calculations using DFT can predict these energy levels, providing a theoretical framework to complement experimental findings. For instance, in a broader context of benzothiadiazole derivatives, theoretical calculations have shown that the introduction of different functional groups can stabilize the LUMO energy level. researchgate.net
Table 1: Experimentally Determined Electrochemical Properties of a 2,2'-Bithiazole (B7772081) Derivative
| Property | Value |
| HOMO | -5.84 eV |
| LUMO | -3.68 eV |
| Egechem | 2.16 eV |
Data sourced from a study on 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. mdpi.com
Analysis of Electronic Transitions and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic transitions and predict the absorption spectra of molecules. bhu.ac.inuc.ptmdpi.com The absorption of light by a molecule promotes an electron from an occupied orbital to an unoccupied orbital. The energy and intensity of these transitions determine the features of the absorption spectrum.
For the bithiazole derivative mentioned previously, the UV-vis spectrum in dichloromethane (B109758) showed a lowest energy absorption band with a maximum (λmax) at 405 nm. mdpi.com This absorption corresponds to an optical band gap (Egopt) of 2.63 eV. mdpi.com TD-DFT calculations can help assign the specific electronic transitions responsible for the observed absorption bands. For example, in many organic molecules, the lowest energy absorption band is attributed to the HOMO→LUMO transition, which is often a π→π* transition. semanticscholar.orgysu.am The analysis of electronic transitions provides a detailed understanding of the photophysical processes occurring within the molecule.
Evaluation of Intramolecular Charge Transfer Characteristics
Intramolecular charge transfer (ICT) is a phenomenon where electron density is redistributed from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. u-szeged.hursc.org This process is crucial for the functioning of various optoelectronic devices. In donor-acceptor (D-A) type molecules, the bithiazole core can act as an electron-accepting unit.
The presence of electron-donating groups attached to the bithiazole core can facilitate ICT. nih.gov Computational studies can quantify the extent of charge transfer by analyzing the changes in electron density distribution between the ground and excited states. u-szeged.hu For instance, in a study of various dye molecules, it was found that a significant change in dipole moment between the ground and excited states suggests a prominent modification of charge densities and molecular structural parameters, indicative of ICT. u-szeged.hu The investigation of ICT characteristics is essential for designing molecules with tailored electronic properties for specific applications.
Molecular Geometry and Conformation Analysis
The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, significantly influences its physical and electronic properties. Theoretical calculations are instrumental in determining the most stable molecular structures.
For bithiazole-based systems, a key conformational feature is the dihedral angle between the two thiazole (B1198619) rings. The planarity of the molecule affects the extent of π-conjugation along the molecular backbone. A more planar conformation generally leads to a smaller HOMO-LUMO gap and red-shifted absorption spectra. In a study of a thiazole derivative, the near co-planarity of different ring systems was highlighted, which is crucial for electron delocalization. researchgate.net
Investigation of Intermolecular Interactions and Packing Architectures
In the solid state, the arrangement of molecules and the intermolecular interactions between them dictate the material's bulk properties, such as charge transport characteristics.
π-π Stacking Interactions
π-π stacking is a non-covalent interaction that occurs between aromatic rings. nih.gov These interactions play a crucial role in the self-assembly and crystal packing of conjugated organic molecules. researchgate.netmdpi.com The distance and orientation between the stacked rings determine the strength of the electronic coupling between adjacent molecules, which is vital for efficient charge transport in organic semiconductors.
Computational studies, often in conjunction with experimental X-ray diffraction data, can elucidate the nature and strength of π-π stacking interactions. researchgate.netmdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts within a crystal structure, providing insights into the dominant interactions, including π-π stacking. researchgate.net The presence of π-π stacking has been shown to enhance the stability and control the flexibility of polymeric filaments in certain systems. nih.gov
C-H···π and Other Non-Covalent Interactions
Currently, there is no specific research data available in the public domain that computationally analyzes the C-H···π and other non-covalent interactions for this compound. Such studies would typically involve mapping the electrostatic potential surface and identifying interaction points between molecules, which are crucial for understanding crystal packing and morphology in the solid state.
Computational Modeling of Reorganization Energies for Charge Transport
Detailed computational modeling of the reorganization energies for hole (λh) and electron (λe) transport for this compound has not been reported in available scientific literature. The reorganization energy is a critical parameter in the Marcus theory of charge transfer, and its calculation provides insight into the intrinsic charge transport capabilities of a material. Typically, these values are calculated using DFT by determining the energy differences between the neutral and ionized states in their respective optimized geometries.
As further research is conducted and published, a more detailed and data-rich analysis of this specific compound may become possible.
Spectroscopic and Structural Elucidation of 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiazole Derived Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous confirmation of the molecular structure of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole and its polymeric derivatives.
Proton NMR spectroscopy of the monomer this compound is essential for verifying its successful synthesis. The spectrum is expected to show characteristic signals for the protons of the hexyl chains. These signals typically appear in the aliphatic region of the spectrum and their splitting patterns and integration values confirm the structure of the alkyl side chains. For instance, the terminal methyl (CH₃) protons would appear as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the thiazole (B1198619) ring and along the chain would exhibit distinct multiplets.
In the case of polymers derived from this monomer, such as those synthesized through polycondensation reactions, ¹H NMR is used to confirm the incorporation of the monomer units into the polymer backbone. rsc.org For example, in a copolymer of 4,4'-dinonyl-2,2'-bithiazole (B183276) and 1,4-dibromo-2,5-difluorobenzene, the aromatic protons on the bithiazole and benzene (B151609) rings, as well as the aliphatic protons of the nonyl chains, are all observable in the ¹H NMR spectrum. rsc.org The disappearance or shift of signals corresponding to the reactive sites (in this case, the protons at the 5 and 5' positions of the bithiazole ring) can indicate successful polymerization.
Interactive Data Table: Representative ¹H NMR Data for a Polymer Derived from a Substituted 2,2'-bithiazole (B7772081)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.25 | br | 2H | Aromatic (H10) |
| 2.72 | br | 4H | Methylene (H4) |
| 1.76 | br | 4H | Methylene (H3) |
| 1.22 | br | 24H | Methylene (H2) |
| 0.82 | br | 6H | Methyl (H1) |
| Data derived from a study on a copolymer of 4,4'-dinonyl-2,2'-bithiazole and 1,4-dibromo-2,5-difluorobenzene. rsc.org |
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. This includes the carbons of the thiazole rings, with those bonded to bromine appearing at a characteristic chemical shift, as well as the six distinct carbons of the hexyl chains.
In the analysis of polymers, ¹³C NMR is crucial for confirming the polymer's repeat unit structure. rsc.org For polymers synthesized from this compound, the spectrum would show the signals corresponding to the carbons of the 4,4'-dihexyl-2,2'-bithiazole (B3048750) unit and the comonomer. The presence of these signals and the absence of signals from the starting materials confirm the formation of the desired polymer. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. rsc.org
Interactive Data Table: Expected ¹³C NMR Resonances for a Bithiazole-Based Polymer
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~158.7 | Aromatic C | Thiazole ring carbons |
| ~133.5 | Aromatic C | Comonomer aromatic carbons |
| ~127.7 | Aromatic C | Substituted aromatic carbons |
| ~114.2 | Aromatic C | Thiazole ring carbons |
| ~55.3 | Aliphatic C | Methoxy group (if present) |
| ~31.9 - 14.1 | Aliphatic C | Hexyl chain carbons |
| Illustrative data based on typical chemical shifts for similar conjugated polymers. rsc.org |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of the this compound monomer and to characterize the molecular weight distribution of its polymeric derivatives.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of synthetic polymers. frontiersin.orgwpmucdn.com It allows for the determination of the average molecular weights (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) of a polymer sample. tuwien.atresearchgate.net This information is critical as the molecular weight and its distribution directly influence the physical and electronic properties of the resulting materials. In a typical MALDI-TOF-MS experiment for a polymer derived from this compound, the polymer is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer chains with minimal fragmentation. tuwien.at The time it takes for these ionized chains to travel to the detector is proportional to their mass, allowing for the construction of a molecular weight distribution profile. wpmucdn.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govwalshmedicalmedia.com It is an ideal method for the analysis of volatile and thermally stable compounds like the this compound monomer and any intermediates formed during its synthesis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which can be compared to a library for identification. walshmedicalmedia.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally determined mass to the calculated exact mass.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Information Obtained | Expected Value/Result |
| GC-MS | Identification of monomer and intermediates | A distinct peak for the monomer with a characteristic mass spectrum. |
| HRMS | Exact mass and elemental composition | A measured mass that corresponds to the calculated exact mass of C₁₈H₂₄Br₂N₂S₂. |
| MALDI-TOF-MS (for polymers) | Molecular weight distribution (Mn, Mw, PDI) | A distribution of polymer chain masses, allowing for the calculation of average molecular weights and polydispersity. |
| Theoretical data based on the expected outcomes of the analyses. |
X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
X-ray diffraction techniques are paramount for investigating the solid-state structure and morphology of materials derived from this compound. These methods provide insights into the arrangement of polymer chains in thin films, which is a key determinant of charge transport properties in organic electronic devices.
X-ray Diffraction (XRD) is a fundamental technique used to study the crystalline nature of materials. icdd.com For semi-crystalline polymers, XRD patterns can reveal the degree of crystallinity and the presence of different crystalline polymorphs. icdd.com The diffraction peaks in an XRD pattern correspond to the repeating structural motifs within the material.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a specialized X-ray scattering technique that is particularly sensitive to the structure of thin films. nih.govcornell.edu It is widely used to probe the molecular packing and orientation of conjugated polymers in the solid state. researchgate.netresearchgate.net In a GIWAXS experiment, an X-ray beam impinges on the sample at a very shallow angle, allowing for the characterization of the molecular arrangement both in the plane of the film and perpendicular to it. nih.gov For polymers derived from this compound, GIWAXS can reveal whether the polymer chains adopt a "face-on" or "edge-on" orientation with respect to the substrate, which has significant implications for charge transport in devices like organic field-effect transistors and organic solar cells. researchgate.net The lamellar spacing between polymer backbones and the π-stacking distance between adjacent aromatic rings can be determined from the positions of the diffraction peaks in the GIWAXS pattern. researchgate.net
Interactive Data Table: Typical Structural Parameters from GIWAXS Analysis of Conjugated Polymers
| Parameter | Description | Typical Range |
| Lamellar Spacing (d-spacing) | The distance between polymer backbones, influenced by the length of the alkyl side chains. | 1.5 - 2.5 nm |
| π-stacking Distance | The distance between stacked aromatic rings, indicative of intermolecular electronic coupling. | 0.34 - 0.40 nm |
| Crystallite Coherence Length | The average size of the crystalline domains within the film. | 5 - 20 nm |
| Orientation | The preferred alignment of the polymer chains relative to the substrate (e.g., face-on, edge-on). | Varies with processing conditions |
| Illustrative data based on typical values reported for similar classes of conjugated polymers. |
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions in conjugated materials. It provides valuable information about the optical band gap and the absorption characteristics of the material in both solution and solid states.
The optical band gap (Egopt) is a critical parameter for semiconducting polymers, as it determines the range of the electromagnetic spectrum the material can absorb. This value is typically estimated from the onset of the absorption band in the UV-Vis spectrum of a thin film. researchgate.netthermofisher.com For copolymers incorporating bithiazole units, the optical band gaps can be tuned by copolymerizing the bithiazole with different aromatic units. For example, copolymers of a similar compound, 5,5'-dibromo-4,4'-diphenyl-2,2'-bithiazole, with carbazole (B46965) resulted in a material with an optical band gap of 2.63 eV. mdpi.com In another study, copolymers incorporating a bithiazole moiety exhibited optical band gaps in the range of 2.88 to 2.90 eV. researchgate.net The relationship Egopt = 1240/λonset is commonly used to calculate the optical band gap from the absorption onset wavelength (λonset) in nanometers. researchgate.net
| Copolymer | Absorption Onset (nm) | Optical Band Gap (eV) | Reference |
|---|---|---|---|
| Copolymer 4 | 429 | 2.89 | researchgate.net |
| Copolymer 4a | 430 | 2.88 | researchgate.net |
| Copolymer 4b | 427 | 2.90 | researchgate.net |
| Bithiazole-Carbazole Dimer | 472 | 2.63 | mdpi.com |
The UV-Vis absorption spectra of this compound-derived polymers are typically measured in both dilute solutions and as solid thin films. In solution, the absorption spectrum reveals the electronic transitions of individual, isolated polymer chains. mdpi.com When cast into a thin film, intermolecular interactions and chain packing can lead to changes in the absorption profile. mdpi.com A red-shift (bathochromic shift) in the absorption maximum from solution to the solid state is often observed, indicating stronger intermolecular interactions and a more planar conformation of the polymer backbone in the film. mdpi.combasicmedicalkey.com This phenomenon is attributed to the formation of aggregates and an increase in the effective conjugation length. For instance, a copolymer derived from a related bithiazole showed a lowest energy absorption band with a maximum (λmax) at 405 nm in a dichloromethane (B109758) solution. mdpi.com Copolymers can exhibit multiple absorption bands corresponding to different electronic transitions within the polymer backbone, such as π-π* transitions and intramolecular charge transfer (ICT) transitions. mdpi.com
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy provides insights into the emissive properties of materials, which is crucial for applications in organic light-emitting diodes (OLEDs).
Upon excitation with a suitable wavelength of light, polymers derived from this compound can exhibit fluorescence. The emission spectrum reveals the energy of the emitted photons. For example, copolymers containing bithiazole units have been shown to emit in the blue-green region of the spectrum, with emission maxima around 441-443 nm in dichloromethane solution and around 418 nm in the solid state. researchgate.net The difference in emission maxima between solution and solid state is often attributed to the different molecular conformations and intermolecular interactions. mdpi.com
The fluorescence quantum efficiency (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter for evaluating the performance of emissive materials. mdpi.comnih.gov A high quantum efficiency is desirable for bright and efficient OLEDs. The quantum efficiency can be influenced by various factors, including the molecular structure, the solvent polarity, and the solid-state packing. nih.gov For some conjugated polymers, the quantum efficiency is higher in less polar solvents and can be affected by temperature. nih.gov
| Copolymer | PL Emission Maxima (Solution, nm) | PL Emission Maxima (Solid State, nm) | Reference |
|---|---|---|---|
| Copolymer 4 | 441 | ~418 (with shoulder at ~530) | researchgate.net |
| Copolymer 4a | 443 | ~418 (with shoulder at ~530) | researchgate.net |
| Copolymer 4b | 442 | ~418 (with shoulder at ~530) | researchgate.net |
Steady-State and Dynamic Photoluminescence Analyses
Detailed experimental data regarding the steady-state and dynamic photoluminescence of this compound, including emission maxima, quantum yields, and excited-state lifetimes, are not available in the searched scientific literature.
Infrared (IR) Spectroscopy for Vibrational Modes
Specific infrared spectral data and an analysis of the characteristic vibrational modes for this compound have not been found in the available research. A detailed assignment of stretching and bending frequencies for the bithiazole core, hexyl chains, and C-Br bonds for this specific molecule is not publicly documented.
Structure Property Relationships in Materials Derived from 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiazole
Impact of Bithiazole Units on Electronic Acceptor Properties
The 2,2'-bithiazole (B7772081) unit is inherently electron-deficient due to the presence of nitrogen atoms in the thiazole (B1198619) rings. This electron deficiency lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) in comparison to analogous structures composed of electron-rich units like thiophene (B33073) derivatives. bradleydrose.com This characteristic is advantageous for creating n-type (electron-transporting) or ambipolar (both electron and hole-transporting) semiconducting polymers. The incorporation of bithiazole units into a polymer backbone can invert the charge-carrier transport characteristics from p-type (hole-transporting) to n-type. For instance, a copolymer incorporating 2,2'-bithiazole and dithienyldiketopyrrolopyrrole (PDBTz) demonstrated electron mobility as high as 0.3 cm²/V·s, whereas a similar polymer with bithiophene instead of bithiazole exhibited only hole-transport properties. bradleydrose.com This highlights the significant potential of the bithiazole unit in developing electron-transporting materials.
The trans-planar conformation of the bithiazole unit, with a dihedral angle close to 180° between the thiazole rings, promotes a planar polymer backbone. bradleydrose.com This planarity enhances both intrachain π-conjugation and interchain π-π stacking, which are crucial for efficient charge transport. bradleydrose.com In donor-acceptor (D-A) copolymers, the bithiazole unit acts as a potent electron acceptor. The electronic properties of such copolymers can be fine-tuned by selecting appropriate donor units. For example, copolymers containing both thiophene (donor) and thiazole (acceptor) heterocycles can be both oxidized and reduced within a potential range of +2.3 V to -2.5 V. researchgate.net In contrast, polymers composed solely of thiophene units can only be oxidized, while those with only thiazole units can only be reduced. researchgate.net
Role of Hexyl Side Chains in Solubility, Processability, and Aggregation
The hexyl (C₆H₁₃) side chains attached to the 4,4'-positions of the bithiazole core play a crucial role in determining the physical properties of the resulting polymers. These alkyl chains are primarily introduced to enhance the solubility of the otherwise rigid and often insoluble conjugated polymers in common organic solvents. ossila.com This improved solubility is essential for solution-based processing techniques, such as spin-coating and printing, which are widely used in the fabrication of large-area and flexible electronic devices.
Correlation between Molecular Structure, Crystallinity, and Thin-Film Organization
The final performance of an organic electronic device is intimately linked to the organization of the semiconducting polymer in the solid state. The molecular structure of polymers derived from 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole dictates their crystallinity and thin-film morphology. The planarity of the bithiazole unit promotes ordered packing of the polymer chains, leading to crystalline domains within the thin film. bradleydrose.com
X-ray diffraction (XRD) studies on related bithiazole polymers have shown that the degree of crystallinity is highly dependent on the polymer's chemical structure and processing conditions. researchgate.net For example, polymers with head-to-tail (HT) couplings tend to exhibit a higher degree of crystallinity compared to those with head-to-head (HH) couplings. researchgate.net The hexyl side chains also influence the packing arrangement. In the solid state, these polymers often adopt a face-to-face stacked structure, which is beneficial for intermolecular charge hopping. researchgate.net
The morphology of the thin film, including the size and orientation of crystalline domains, can be controlled by various factors such as the choice of solvent, annealing temperature, and deposition technique. frontiersin.org Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are often used to visualize the surface morphology and internal structure of these polymer films. researchgate.netmdpi.com A well-ordered, interconnected network of crystalline domains is generally desired for achieving high charge carrier mobility.
Influence of Polymerization Route on Resulting Material Properties
The method of polymerization used to synthesize polymers from this compound has a profound impact on the resulting material's properties, including its molecular weight, regioregularity, and ultimately, its performance in electronic devices. Common cross-coupling reactions used for this purpose include Stille, Suzuki, and direct arylation polycondensation.
The choice between these methods can affect the polymer's final characteristics. For instance, Stille and Suzuki couplings are widely used and have been shown to produce high-molecular-weight polymers with well-defined structures. rsc.org The specific reaction conditions, such as the catalyst system and temperature, can influence the reaction's efficiency and the potential for side reactions. mdpi.com
Effects of α-β Coupling Linkages and Branched Structures
The regioregularity of the polymer chain, which refers to the orientation of the monomer units, is critical. For instance, in poly(3-alkylthiophene)s, a high degree of head-to-tail (HT) coupling leads to a more planar backbone, enhanced crystallinity, and higher charge carrier mobility compared to polymers with a random mix of HT and head-to-head (HH) couplings. researchgate.net Similarly, for polymers derived from this compound, controlling the coupling to favor a specific linkage is essential for optimizing electronic properties. Polymers with HT couplings have been found to have more planar structures and lower redox potentials than those with HH-containing polymers. researchgate.net
The introduction of branched structures, either in the side chains or the main polymer backbone, can also significantly alter material properties. While branching can improve solubility, it may disrupt the ordered packing of the polymer chains, potentially leading to lower crystallinity and charge mobility. mdpi.com However, in some cases, branched polymers have shown higher mobility than their linear counterparts, suggesting a complex interplay between solubility, aggregation, and charge transport. mdpi.com
Relationship between Molecular Design and Charge Transport Characteristics
The molecular design of polymers based on this compound is a key determinant of their charge transport characteristics. The goal is to create materials with high charge carrier mobility (µ), which is a measure of how quickly charges can move through the material under an applied electric field.
Several molecular design strategies are employed to enhance charge mobility. These include extending the π-conjugation of the polymer backbone, ensuring molecular planarity, and optimizing the donor-acceptor character of the repeating units. researchgate.net Strong intermolecular aggregation and well-ordered structures are also crucial for facilitating charge transport between polymer chains. researchgate.net
Electron and Hole Mobilities in Organic Semiconductor Devices
Polymers derived from this compound are expected to be good candidates for n-type or ambipolar OFETs due to the electron-accepting nature of the bithiazole unit. The electron mobility (µe) and hole mobility (µh) are key performance metrics for these devices.
In a copolymer of 2,2'-bithiazole and dithienyldiketopyrrolopyrrole, an electron mobility of up to 0.3 cm²/V·s was achieved. bradleydrose.com The mobilities are highly dependent on the thin-film morphology and the interface with the dielectric and electrode materials. For instance, the molecular weight of the polymer has been shown to have a significant impact on charge carrier mobility, with mobility increasing by several orders of magnitude with an increase in the degree of polymerization in some conjugated polymers. nih.gov The table below presents charge carrier mobilities for various bithiazole-containing polymers, illustrating the range of performance that can be achieved through different molecular designs.
Table 1: Charge Carrier Mobilities of Selected Bithiazole-Containing Polymers
| Polymer/Oligomer | Mobility Type | Mobility (cm²/V·s) |
|---|---|---|
| PDBTz (poly(dithienyldiketopyrrolopyrrole-bithiazole)) | Electron | 0.3 bradleydrose.com |
| NDP-based oligomer | Electron | 0.26 mdpi.com |
| PDPPFT | Ambipolar | µh = 0.78, µe = 0.24 mdpi.com |
| PBDTT-DPPFu | Ambipolar | µh = 1.08, µe = 2.23 mdpi.com |
| P(FBT-alt-Se2Th2) | Hole | 0.36 researchgate.net |
This table is for illustrative purposes and includes data from various bithiazole-containing polymers to show the range of achievable mobilities.
Applications of 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiazole in Organic Electronics and Optoelectronics
Organic Field-Effect Transistors (OFETs)
Conjugated polymers containing bithiazole units are investigated for their charge transport properties in OFETs. The electron-deficient character of the bithiazole moiety can help lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer, which is essential for achieving stable charge transport, particularly for n-type (electron) or ambipolar conductors.
Performance Metrics and Device Architectures
Stability and Environmental Reliability Studies
The stability of an OFET device in ambient conditions (i.e., in the presence of oxygen and moisture) is a critical factor for practical applications. The intrinsic electronic properties of the semiconductor, such as the energy level of the HOMO, play a significant role in its environmental stability. Materials with deep HOMO levels are generally more resistant to oxidation. The inclusion of electron-deficient units like bithiazole is a common strategy to deepen the HOMO level of a polymer. nih.gov Despite this, specific studies detailing the long-term operational or environmental stability of OFETs based on polymers from 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole have not been reported in the available literature.
Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
In the field of organic solar cells, the design of donor-acceptor copolymers is a key strategy for improving power conversion efficiencies. These polymers form the active layer of a device, where sunlight is absorbed to generate charge carriers. The bithiazole unit can be used as an electron-accepting component within the polymer backbone to tune its optical and electronic properties for efficient light absorption and charge separation.
Power Conversion Efficiency and Device Optimization
The effectiveness of a polymer in a solar cell is measured by its power conversion efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). These parameters are highly dependent on the polymer's structure, energy levels, and the morphology of the active layer blend. A comprehensive search of scientific and technical literature did not yield specific PCE values or device optimization studies for solar cells employing polymers synthesized directly from this compound.
Donor-Acceptor Polymer Design for Solar Cell Applications
The 5,5'-dibromo functionality of the monomer allows it to be copolymerized with various electron-donating (donor) monomers to create a D-A polymer chain. This architecture induces intramolecular charge transfer, which lowers the polymer's bandgap and extends its light absorption into the solar spectrum. The hexyl side chains ensure solubility for processing and also influence the polymer's packing in the solid state, which affects charge transport and device morphology. While this molecular design strategy is well-established for enhancing photovoltaic performance, specific examples of its application using this compound to create high-performance solar cells are not detailed in published research. Studies on a related compound, 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole, noted that initial attempts to create OPV devices were unsuccessful due to fabrication challenges.
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
In OLEDs and PLEDs, organic materials emit light when an electric current is passed through them. The color and efficiency of the emission are determined by the electronic properties of the material used in the emissive layer. Bithiazole-containing polymers have been explored for their electroluminescent properties. The rigid structure of the bithiazole unit and its electron-deficient nature can lead to materials with high photoluminescence quantum yields and deep HOMO energy levels, which can be beneficial for charge injection and recombination in an OLED device structure. nih.gov
Research on certain bithiazole-based conjugated copolymers has demonstrated electroluminescence in the red to reddish-orange part of the spectrum, with one polymer achieving a peak luminance of approximately 160 cd/m². researchgate.net Another study on a bithiazole-based poly(arylenevinylene) showed that the resulting polymer could serve as a guest emitting material in an OLED. nih.gov However, these studies did not utilize this compound as the starting monomer. A review of the available literature found no specific reports on the performance of OLEDs or PLEDs where the emissive material was explicitly synthesized from this compound.
Dye-Sensitized Solar Cells (DSSCs)
Following a comprehensive review of available scientific literature, no specific research was found detailing the application of this compound as a primary component or precursor in the development of dyes for Dye-Sensitized Solar Cells (DSSCs). The subsequent sections, which were intended to detail its role as a linker and the associated electronic kinetics, cannot be completed due to the absence of relevant studies and data.
While bithiazole and thiophene-based chromophores are of interest in the field of metal-free organic dyes for DSSCs, research explicitly utilizing the this compound scaffold for this purpose has not been identified in the performed searches. General principles of DSSC operation involve a photosensitizer (dye) that absorbs light, leading to the injection of an electron into a semiconductor's conduction band. The dye is then regenerated by a redox mediator in the electrolyte. The chemical structure of the dye, including its donor, acceptor, and linker (π-bridge) components, is critical to its performance.
A search for analogous structures revealed a study on a metal-free dye containing a bithiazole chromophore flanked by two thiophenes (BT1), which was used as a photosensitizer in DSSCs. ias.ac.in The device fabricated with this dye achieved a power conversion efficiency of 1.13%. ias.ac.in However, the study does not specify this compound as the starting material, nor does it provide the detailed kinetic data required for the following sections.
As a Linker in Metal-Free Donor-Acceptor Dyes
There is no available research data on the use of this compound as a linker in metal-free donor-acceptor dyes for DSSC applications. Therefore, no information on its specific contribution to dye architecture, light-harvesting properties, or photovoltaic performance can be provided.
Interfacial Charge Injection and Regeneration Kinetics
No studies have been found that investigate the interfacial charge injection and regeneration kinetics of DSSCs employing dyes derived from this compound. Consequently, there is no data available on electron injection rates from the dye's excited state into the semiconductor or the kinetics of dye regeneration by the electrolyte for systems involving this specific compound.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for Enhanced Polymer Properties
The synthesis of high-performance conjugated polymers is intrinsically linked to the ability to control their molecular weight, regioregularity, and purity. For polymers derived from 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole, the development of novel synthetic routes is a critical area of future research. Traditional methods such as Stille and Suzuki coupling reactions have been the workhorses for creating carbon-carbon bonds in polymer chains. mdpi.com However, these methods often require stringent reaction conditions and can sometimes lead to metallic impurities in the final polymer, which can be detrimental to device performance.
Future research will likely focus on more efficient and "green" synthetic methodologies. This includes exploring direct arylation polycondensation (DAP), which avoids the need for organometallic intermediates, thereby reducing synthetic steps and waste. Furthermore, catalyst-transfer polymerization (CTP) could offer precise control over the polymer chain growth, leading to well-defined architectures and narrow molecular weight distributions. The optimization of these synthetic routes will be crucial for enhancing the electronic properties, solubility, and processability of the resulting polymers, paving the way for their use in large-area and flexible electronics.
Exploration of New Copolymerization Partners for Tunable Electronic Properties
The electronic properties of a conjugated polymer, such as its energy levels (HOMO and LUMO) and bandgap, are key determinants of its performance in a device. Copolymerization of this compound with a variety of electron-donating or electron-accepting monomers is a powerful strategy for fine-tuning these properties. The electron-deficient nature of the bithiazole unit makes it an excellent acceptor moiety. bradleydrose.com
Future research will involve the systematic exploration of new copolymerization partners to create a library of materials with a wide range of electronic characteristics. For applications in organic photovoltaics (OPVs), pairing it with strong electron-donating units could lead to polymers with low bandgaps, enabling efficient harvesting of solar photons. For organic field-effect transistors (OFETs), copolymerization with planar, rigid monomers could promote intermolecular π-π stacking and enhance charge carrier mobility. Computational modeling will play a vital role in predicting the electronic properties of new copolymers, guiding synthetic efforts towards the most promising candidates.
Advanced Characterization Techniques for In-Depth Structure-Property Elucidation
A thorough understanding of the relationship between a polymer's structure and its electronic and optical properties is fundamental for rational material design. While standard techniques like UV-Vis spectroscopy and cyclic voltammetry provide initial insights, future research will necessitate the use of more advanced characterization methods to probe the intricate details of polymers derived from this compound.
Techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) will be essential for elucidating the solid-state packing and thin-film morphology of these polymers, which are critical for efficient charge transport. Advanced spectroscopic techniques, including transient absorption spectroscopy, will allow for the investigation of excited-state dynamics and charge generation processes. Furthermore, solid-state NMR and advanced mass spectrometry techniques can provide detailed information about the polymer's chemical structure and purity. The data gathered from these advanced characterization techniques will be invaluable for establishing clear structure-property relationships and guiding the design of improved materials.
Design of Next-Generation Bithiazole-Based Materials for High-Performance Devices
The ultimate goal of research into this compound is to translate its potential into high-performance electronic devices. The design of next-generation materials will build upon the knowledge gained from the aforementioned research areas. This will involve the integration of desirable features into the polymer backbone, such as enhanced solubility for solution processing, improved air stability for longer device lifetimes, and optimized energy levels for efficient charge injection and transport.
For OFETs, the focus will be on designing polymers that self-assemble into highly ordered thin films to maximize charge mobility. In the realm of OPVs, the design of donor-acceptor copolymers with complementary absorption spectra and favorable morphologies will be key to achieving high power conversion efficiencies. Furthermore, the unique electronic properties of bithiazole-based polymers could be harnessed for applications in organic sensors, where subtle changes in the environment can be detected through changes in the material's conductivity or optical properties. The iterative process of design, synthesis, characterization, and device fabrication will be central to the development of these next-generation materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
